

Application Notes and Protocols for In Vivo Studies of CPN-219

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CPN-219 is a potent and selective hexapeptide agonist for the Neuromedin U Receptor 2 (NMUR2).[1][2] As a G protein-coupled receptor predominantly expressed in the central nervous system, NMUR2 is implicated in the regulation of appetite, energy homeostasis, and stress responses. These characteristics make **CPN-219** a promising candidate for in vivo investigation in models of obesity, metabolic disorders, and other neurological conditions. These application notes provide detailed protocols for the in vivo administration of **CPN-219**, including dosage calculations, and outlines for efficacy, dose-response, and acute toxicity studies.

Physicochemical Properties and In Vivo Dosage Summary

A clear understanding of the physicochemical properties of **CPN-219** is essential for accurate dose preparation. The in vivo dosages mentioned in the literature are summarized below for easy reference.



Property	Value	Source
Molecular Weight	849.08 g/mol	[3]
Chemical Formula	C40H72N12O8	[3]
Sequence	quence {3-Cyclohexylpropionyl}-Leu- Leu-{Dbu}-Pro-Arg-Asn-NH2	

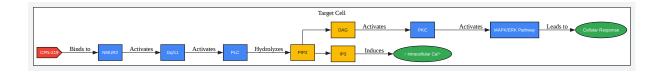
Application	Animal Model	Dosage	Route of Administrat ion	Observed Effect	Source
Appetite Suppression	ddY mice	25, 100, 250 μ g/mouse	Intranasal	Dose- dependent suppression of body weight gain.	[1][3]
Appetite Suppression	Mice	200 nmol	Intranasal	Decreased food intake for up to 24 hours.	
Prolactin Secretion Suppression	Mice	20 nmol	Intranasal	Significant suppression of restraint stress-induced increase in plasma prolactin levels.	

Signaling Pathway of CPN-219 via NMUR2

CPN-219 exerts its effects by binding to and activating NMUR2, a Gq/11-protein-coupled receptor. This activation initiates a downstream signaling cascade characterized by the



activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. Ultimately, this pathway can lead to the activation of the MAPK/ERK signaling cascade, resulting in various cellular responses.



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Caption: CPN-219 signaling through the NMUR2 receptor.

Experimental Protocols Dosage Calculation and Preparation

Objective: To accurately calculate and prepare **CPN-219** solutions for in vivo administration.

Materials:

- CPN-219 peptide (lyophilized powder)
- Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
- · Vortex mixer
- Sterile, low-protein binding microcentrifuge tubes

Procedure:

Dosage Conversion (from nmol to μg):



- \circ To convert the reported dosages in nmol to μg , use the following formula:
 - Dose (μg) = Dose (nmol) × Molecular Weight (g/mol) / 1000
 - Example for a 200 nmol dose: 200 nmol × 849.08 g/mol / 1000 = 169.8 μg
- Stock Solution Preparation:
 - Accurately weigh the required amount of lyophilized CPN-219 powder.
 - Reconstitute the peptide in sterile saline or PBS to a desired stock concentration (e.g., 1 mg/mL).
 - Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
 - For long-term storage, aliquot the stock solution into sterile, low-protein binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- · Working Solution Preparation:
 - o On the day of the experiment, thaw an aliquot of the stock solution on ice.
 - Dilute the stock solution with sterile saline or PBS to the final desired concentration for administration.

Protocol for Intranasal Administration in Mice

Objective: To deliver **CPN-219** to the central nervous system via the intranasal route.

Materials:

- Prepared CPN-219 working solution
- Micropipette with sterile, fine-tipped tips
- Mouse anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- Animal restraining device (optional)



Procedure:

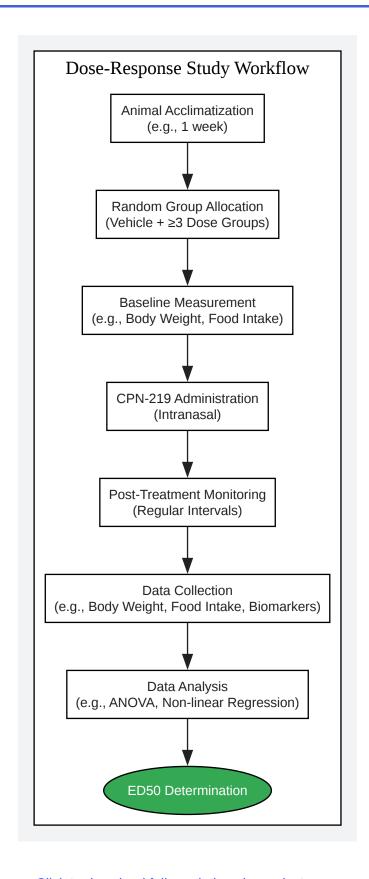
- Anesthetize the mouse using a standardized and approved protocol. Ensure the animal is lightly anesthetized to maintain a swallowing reflex.
- Position the mouse in a supine or prone position with its head slightly tilted back.
- Using a micropipette, carefully administer a small volume (typically 2-5 μL) of the CPN-219 working solution into one nostril.
- Allow a brief period (e.g., 1-2 minutes) for the solution to be absorbed before administering the next drop.
- Alternate between nostrils to ensure even distribution.
- The total administration volume should typically not exceed 10-20 μL per mouse.
- · Monitor the animal continuously until it has fully recovered from anesthesia.

Dose-Response Study Design

Objective: To determine the effective dose range of **CPN-219** for a specific biological response.

Experimental Workflow:





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